molecular formula C11H17N3 B1313967 3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] CAS No. 18096-45-2

3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B1313967
CAS No.: 18096-45-2
M. Wt: 191.27 g/mol
InChI Key: XKIAHMSAUTZOBQ-UHFFFAOYSA-N
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Description

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
  • 3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol

Uniqueness

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIAHMSAUTZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496288
Record name 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18096-45-2
Record name 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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